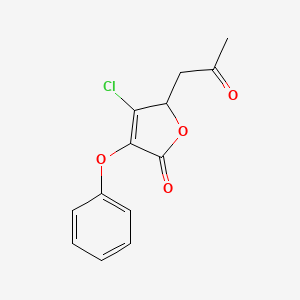
(Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) is a coordination complex that involves titanium(4+) as the central metal ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) typically involves the reaction of titanium tetrachloride with cyclopenta-1,3-diene in the presence of (Z)-but-2-enedioate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Chloroform is often used as a solvent due to its ability to dissolve both organic and inorganic reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reactants and monitoring of reaction conditions is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The titanium(4+) center can undergo oxidation reactions, often leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert titanium(4+) to lower oxidation states, which may alter the compound’s reactivity and properties.
Substitution: Ligand substitution reactions can occur, where the ligands around the titanium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may produce titanium dioxide, while reduction could yield titanium(III) species.
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its ability to coordinate with multiple ligands makes it versatile for different catalytic processes.
Biology
While not commonly used in biological systems, this compound’s derivatives are studied for their potential in drug delivery and imaging due to their unique coordination properties.
Medicine
Research is ongoing into the use of titanium-based compounds in medicine, particularly in the development of anticancer agents. The ability of titanium to form stable complexes with organic molecules is of particular interest.
Industry
In industry, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its catalytic properties are exploited in processes such as the production of polyethylene and polypropylene.
Mechanism of Action
The mechanism by which (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) exerts its effects involves the coordination of ligands to the titanium center. This coordination alters the electronic structure of the titanium, making it more reactive towards certain substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparison with Similar Compounds
Similar Compounds
Titanium tetrachloride: A precursor to many titanium compounds, used in similar catalytic applications.
Titanocene dichloride: Another titanium-based compound with applications in catalysis and medicine.
Titanium dioxide: Widely used in pigments and as a photocatalyst.
Uniqueness
What sets (Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) apart is its unique combination of ligands, which confer specific reactivity and stability. This makes it particularly useful in specialized catalytic processes and advanced material production.
Properties
Molecular Formula |
C30H26Cl6O8Ti2 |
|---|---|
Molecular Weight |
823.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioate;chloroform;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/4C5H5.2C4H4O4.2CHCl3.2Ti/c4*1-2-4-5-3-1;2*5-3(6)1-2-4(7)8;2*2-1(3)4;;/h4*1-5H;2*1-2H,(H,5,6)(H,7,8);2*1H;;/q4*-1;;;;;2*+4/p-4/b;;;;2*2-1-;;;; |
InChI Key |
HRUNOGKIBVVGCW-ZFTRLZHNSA-J |
Isomeric SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=C\C(=O)[O-])\C(=O)[O-].C(=C\C(=O)[O-])\C(=O)[O-].C(Cl)(Cl)Cl.C(Cl)(Cl)Cl.[Ti+4].[Ti+4] |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(Cl)(Cl)Cl.C(Cl)(Cl)Cl.[Ti+4].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


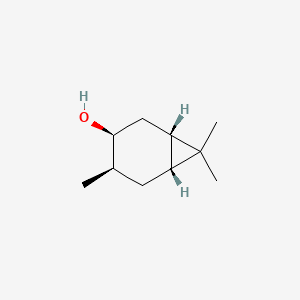
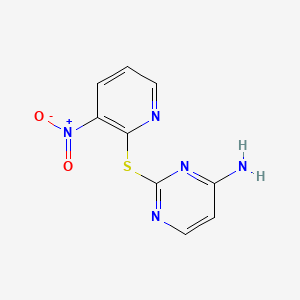
![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
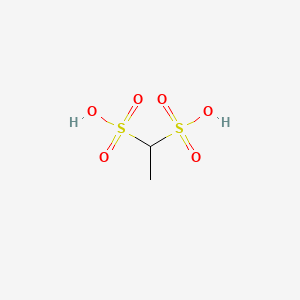
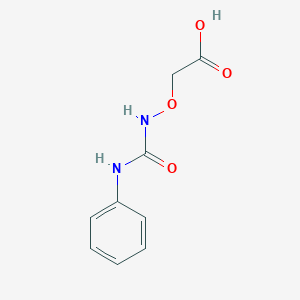
![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)
![Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14156563.png)

![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14156586.png)
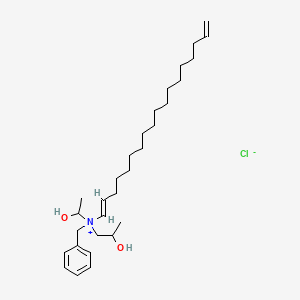
![3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156592.png)

